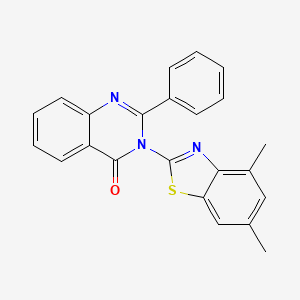

3-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Description

3-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a phenyl group at position 2 and a 4,6-dimethylbenzothiazole moiety at position 2. Quinazolinones are renowned for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

CAS No. |

918154-70-8 |

|---|---|

Molecular Formula |

C23H17N3OS |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

3-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C23H17N3OS/c1-14-12-15(2)20-19(13-14)28-23(25-20)26-21(16-8-4-3-5-9-16)24-18-11-7-6-10-17(18)22(26)27/h3-13H,1-2H3 |

InChI Key |

CFABDIWQPQXMFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the intermediate 4,6-dimethylbenzo[d]thiazole, which is then reacted with 2-phenylquinazolin-4(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or quinazolinone rings are replaced by other groups.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Research has indicated its potential use as an anticancer and anti-inflammatory agent due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues of Quinazolin-4(3H)-one Derivatives

The compound shares structural similarities with several synthesized quinazolinone derivatives, differing primarily in substituents at positions 2 and 3. Key analogs include:

Table 1: Comparison of Structural and Physicochemical Properties

Notes:

- The target compound’s benzothiazole substituent distinguishes it from imine-linked derivatives (e.g., 3a–3i) .

- Substituents like methoxy, fluoro, and nitro groups in analogs influence solubility and reactivity, as evidenced by variations in Rf values and melting points .

Spectral and Analytical Characterization

- NMR and MS : Analogous compounds show distinct aromatic proton shifts (δ 7.0–8.6) and molecular ion peaks (e.g., 342–371 M+1) . The target compound’s 4,6-dimethylbenzothiazole group would likely produce unique δ 2.5–2.7 (methyl) and benzothiazole-related aromatic signals.

- Elemental analysis : All analogs showed <1% deviation in C/H/N content, confirming synthetic accuracy .

Biological Activity

3-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant studies and data.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several quinazoline derivatives, including our compound of interest. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

The compound A3 demonstrated the highest cytotoxicity across all tested cell lines, indicating a promising potential for further development as an anticancer agent .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been documented. The compound showed effectiveness against several bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study of antibacterial activities, the compound was tested against various Gram-positive and Gram-negative bacteria. The results are presented in Table 2.

| Bacterial Strain | Zone of Inhibition (cm) | MIC (mg/mL) |

|---|---|---|

| Proteus vulgaris | 1.1 | 50 |

| Bacillus subtilis | 1.4 | 40 |

| Escherichia coli | 1.0 | 60 |

These findings highlight the compound's potential as a broad-spectrum antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans.

Case Study: Antifungal Testing

The antifungal activity was assessed, yielding the following results:

| Fungal Strain | Zone of Inhibition (cm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | 11 | 80 |

The compound exhibited significant antifungal activity compared to standard antifungal agents like amphotericin B .

Q & A

Q. What are common synthetic routes for synthesizing 3-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one derivatives?

Derivatives are typically synthesized via condensation reactions. For example, coupling 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone/water at controlled pH (6.9–7.0) yields triazine-linked derivatives . Another approach involves oxidative coupling of 2-aminobenzamide with benzyl alcohol under green conditions (120°C, oxygen, t-BuONa) to form the quinazolinone core .

Q. Which spectroscopic techniques are standard for characterizing quinazolinone derivatives?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1710 cm⁻¹, C=N at ~1595 cm⁻¹) . Nuclear Magnetic Resonance (¹H/¹³C NMR) assigns proton environments (e.g., aromatic protons at δ 6.5–8.1 ppm) and carbon frameworks . Mass spectrometry confirms molecular weights, while elemental analysis validates purity .

Q. What biological activities are reported for quinazolinone derivatives, and how are they screened?

Derivatives exhibit analgesic, anti-inflammatory, and antimicrobial activities. In vitro assays include measuring inhibition zones (mm) against bacterial/fungal strains and in vivo models (e.g., carrageenan-induced edema in rats) . Activity correlates with functional groups like amino and carboxamide substituents .

Q. What green chemistry methods are applicable for quinazolinone synthesis?

Oxidative coupling using benzyl alcohol and oxygen as a green oxidant, with t-BuONa as a base, avoids hazardous solvents and catalysts. This method achieves up to 84% yield under mild conditions .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key factors include:

Q. How do functional group substitutions (e.g., oxo to thioxo) influence biological activity?

Replacing the 4-oxo group with thioxo reduces anti-inflammatory activity (e.g., from 75% inhibition to <50% in rat models) due to altered hydrogen-bonding interactions . SAR studies recommend retaining oxo groups and introducing electron-withdrawing substituents (e.g., Cl) to enhance activity .

Q. What strategies resolve discrepancies in spectral data during characterization?

- Cross-validation : Compare IR, NMR, and mass data to confirm assignments (e.g., distinguishing C=N quinazolinone vs. triazine signals) .

- Solvent effects : Use deuterated DMSO to resolve overlapping aromatic protons in ¹H NMR .

- Impurity analysis : HPLC monitors side products during multi-step syntheses .

Q. How are enantioselective syntheses of chiral quinazolinone derivatives achieved?

Chiral auxiliaries (e.g., α-alkylated 3-(4-hydroxyphenyl) groups) control stereochemistry. Deprotonation temperature and alkylation order (e.g., Grignard reagent addition) critically affect enantiomeric purity .

Q. How to design multi-step syntheses incorporating heterocyclic moieties (e.g., oxadiazole)?

- Stepwise coupling : React quinazolinone intermediates with pre-formed heterocycles (e.g., oxadiazole via cyclization with carbon disulfide) .

- Protecting groups : Use acetyl or benzyl groups to shield reactive sites during coupling .

- Catalytic acceleration : Pd-mediated cross-couplings enhance efficiency in triazole-linked derivatives .

Q. What methodological considerations apply when scaling up laboratory syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.